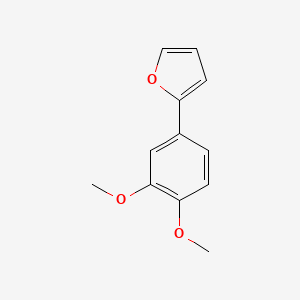

2-(3,4-Dimethoxyphenyl)furan

Description

Structure

3D Structure

Properties

CAS No. |

109384-28-3 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)furan |

InChI |

InChI=1S/C12H12O3/c1-13-11-6-5-9(8-12(11)14-2)10-4-3-7-15-10/h3-8H,1-2H3 |

InChI Key |

LCSWJOZXLIPINT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CO2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,4 Dimethoxyphenyl Furan and Its Analogs

Established Synthetic Routes and Strategies

The construction of the 2-(3,4-Dimethoxyphenyl)furan scaffold can be approached through several well-established synthetic paradigms in heterocyclic chemistry. These methods often involve either the formation of the furan (B31954) ring from acyclic precursors or the modification of a pre-existing furan ring.

Multistep Organic Synthesis Approaches

Multistep synthesis provides a versatile platform for the construction of this compound, allowing for the careful introduction of substituents and control over the final molecular architecture. A common strategy involves the preparation of a 1,4-dicarbonyl compound which can then undergo cyclization.

A potential multistep route to a close analog, 2-(3,4-Dimethoxybenzoyl)furan, which could be subsequently reduced to the target compound, involves the reaction of 2-furyllithium with 3,4-dimethoxybenzoyl chloride. This approach begins with the metalation of furan using n-butyllithium to generate the nucleophilic 2-furyllithium. This intermediate is then reacted with the electrophilic 3,4-dimethoxybenzoyl chloride to form the corresponding ketone. Subsequent reduction of the carbonyl group would yield this compound.

Cyclization Reactions for Furan Ring Formation

Cyclization reactions are fundamental to the synthesis of furan rings. The Paal-Knorr synthesis is a classic and widely used method that involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form furans. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In the context of this compound, a suitable 1-(3,4-dimethoxyphenyl)-1,4-dione precursor would be required. This precursor, upon treatment with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, would undergo intramolecular cyclization and dehydration to yield the desired furan. The efficiency of the Paal-Knorr synthesis is often dependent on the nature of the substituents on the dicarbonyl compound and the reaction conditions employed. alfa-chemistry.com

Another classical method is the Feist-Benary furan synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgdrugfuture.comchemeurope.comambeed.com For the synthesis of a this compound derivative, one could envision reacting a β-dicarbonyl compound with a 3,4-dimethoxyphenacyl halide.

Modern cyclization strategies often employ transition metal catalysts. For instance, rhodium(II)-catalyzed reactions of α-diazocarbonyls with acetylenes can produce substituted furans. researchgate.net Similarly, palladium-catalyzed cascade reactions of aryloxy-enynes with aryl halides provide a route to trisubstituted furans.

Coupling Reactions in Furan Synthesis

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of arylated heterocycles, including 2-arylfurans. These methods typically involve the coupling of a furan derivative bearing a reactive group (like a halide or a boronic acid) with an appropriately functionalized aromatic partner.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst. libretexts.orgharvard.edu To synthesize this compound via this method, one could couple 2-furanboronic acid with a 3,4-dimethoxyphenyl halide or, alternatively, 3,4-dimethoxyphenylboronic acid with a 2-halofuran. researchgate.net The reaction typically requires a base and is known for its high functional group tolerance. harvard.edu

The Sonogashira coupling, another palladium-catalyzed reaction, couples a terminal alkyne with an aryl or vinyl halide. researchgate.netijnc.irlibretexts.org This reaction could be employed to construct a precursor that subsequently cyclizes to form the furan ring. For example, coupling an appropriate alkyne with a 3,4-dimethoxyphenyl halide could generate an intermediate that, upon further transformation, yields the target molecule.

The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, can also be utilized. researchgate.netnih.govsioc-journal.cnnih.gov For instance, the coupling of a 3,4-dimethoxyphenyl halide with a suitable vinylfuran derivative could potentially lead to the desired product.

Precursor Compounds and Starting Materials

The selection of appropriate starting materials is crucial for the successful synthesis of this compound. These precursors provide the necessary carbon framework and functional groups for the construction of the target molecule.

Utilization of 3,4-Dimethoxyhippuric Acid and Furan Derivatives

Hippuric acid and its derivatives have been utilized in the synthesis of heterocyclic compounds. The Erlenmeyer-Plöchl reaction, for example, involves the condensation of an aromatic aldehyde with hippuric acid to form an azlactone. nih.govresearchgate.net In the context of synthesizing a precursor for this compound, 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) can be reacted with hippuric acid in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). nih.govresearchgate.net This reaction would yield an azlactone intermediate which can be further elaborated to introduce the furan moiety.

Application of Sulfur Ylides and Acetylenic Carboxylates

A versatile method for the synthesis of polysubstituted furans involves the reaction of sulfur ylides with acetylenic carboxylates. rsc.orgrsc.orgnih.gov Specifically, dimethylsulfonium acylmethylides can react with alkyl acetylenecarboxylates to produce furan derivatives in moderate to good yields. rsc.org The reaction proceeds through a tandem sequence of a Michael addition, intramolecular nucleophilic addition, a 4π ring-opening, another intramolecular Michael addition, and finally, an elimination step. rsc.org This methodology offers a direct and straightforward strategy for constructing structurally diverse furans from readily available starting materials. rsc.org To apply this to the synthesis of a this compound derivative, a sulfur ylide bearing the 3,4-dimethoxyphenyl group would be reacted with a suitable acetylenic ester.

Bio-based Precursors and Sustainable Synthetic Pathways

The principles of green chemistry have spurred the development of synthetic routes that utilize renewable resources. Furan derivatives, in particular, are at the forefront of this movement, as their precursors can be directly sourced from biomass. frontiersin.org Lignocellulosic biomass, a non-food-based feedstock, is a rich source of carbohydrates that can be converted into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com

Furfural, obtained from the dehydration of pentose (B10789219) sugars found in hemicellulose, serves as a primary bio-based starting material for the synthesis of various furan compounds. mdpi.com The decarbonylation of furfural, often achieved through vapor-phase catalysis using metals like palladium on charcoal, yields furan itself, which can then be arylated. pharmaguideline.com Alternatively, furfural can undergo various transformations to introduce the desired aryl substituent.

Sustainable pathways focus on minimizing waste, reducing energy consumption, and using environmentally benign reagents and solvents. The use of biomass-derived starting materials is a cornerstone of this approach, significantly lowering the carbon footprint of the synthetic process compared to traditional petroleum-based routes. Research is ongoing to develop more efficient catalytic systems for the conversion of biomass into furanic precursors and their subsequent elaboration into high-value compounds like this compound.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the modern synthesis of furan derivatives, offering high efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. Both metal-based and non-traditional solvent-based catalytic systems have been extensively explored.

A wide array of transition metals, including palladium, copper, gold, and rhodium, have been employed to catalyze the formation of the 2-arylfuran skeleton. organic-chemistry.orghud.ac.ukresearchgate.net These reactions often involve the formation of carbon-carbon bonds between a furan ring or its precursor and an aromatic moiety.

One of the most powerful methods for this purpose is the Palladium-catalyzed cross-coupling reaction , such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a furan-2-boronic acid or its ester with an aryl halide (e.g., 1-bromo-3,4-dimethoxybenzene) or vice versa. The versatility of this method allows for the synthesis of a wide range of 2-arylfurans with excellent yields. organic-chemistry.org

Copper-catalyzed reactions also represent a valuable tool in furan synthesis. For instance, the annulation of 1,3-dicarbonyl compounds with appropriate reagents can be catalyzed by copper salts to afford substituted furans. organic-chemistry.org Copper catalysis is also effective in domino reactions that can rapidly build the furan ring with the desired aryl substituent in a single pot.

Gold-catalyzed cycloisomerization of functionalized enynes or allenyl ketones provides another efficient route to polysubstituted furans under mild conditions. organic-chemistry.orgresearchgate.net While not always the most direct route to 2-arylfurans, these methods showcase the power of gold catalysis in constructing the furan core.

The table below summarizes representative conditions and yields for the synthesis of 2-arylfuran analogs using different metal catalysts, illustrating the scope of these methods.

| Aryl Group | Catalyst/Reagents | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling | 95 | organic-chemistry.org |

| 4-Methoxyphenyl | CuI, L-proline, K₂CO₃ | Ullmann Condensation | 85 | hud.ac.uk |

| 3,4,5-Trimethoxyphenyl | [Co(P1)], N₂CHCO₂Et | Metalloradical Cyclization | 87 | nih.gov |

| 4-Nitrophenyl | AuCl₃, CH₃NO₂ | Cycloisomerization | 92 | organic-chemistry.org |

Deep eutectic solvents (DESs) have emerged as a green and sustainable alternative to conventional volatile organic solvents. mdpi.com These solvents are typically formed by mixing a quaternary ammonium (B1175870) salt, such as choline (B1196258) chloride, with a hydrogen bond donor, like urea (B33335) or glycerol. DESs are non-volatile, non-toxic, biodegradable, and often recyclable, making them highly attractive for sustainable chemical processes.

In the context of furan synthesis, DESs can act as both the reaction medium and a catalyst. For instance, the classical Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, can be efficiently performed in a DES. wikipedia.orgorganic-chemistry.org The inherent acidity of some DESs can catalyze the reaction, eliminating the need for an additional acid catalyst. The use of DESs can lead to improved yields, shorter reaction times, and simpler work-up procedures. A study on the synthesis of a complex molecule containing a 4-(3,4-dimethoxyphenyl) moiety utilized a choline chloride-zinc chloride deep-eutectic solvent as a promoter and green reaction medium for a Povarov cycloaddition step. mdpi.com

The table below presents examples of furan and related heterocycle syntheses in deep eutectic solvents.

| Reaction Type | Deep Eutectic Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Paal-Knorr Furan Synthesis | Choline chloride:Urea (1:2) | 80 | 1 | 92 | wikipedia.orgorganic-chemistry.org |

| Povarov Reaction | Choline chloride:ZnCl₂ (1:2) | 110 | 3 | 79 | mdpi.com |

| Hantzsch Pyrrole Synthesis | Choline chloride:Glycerol (1:2) | 60 | 2 | 88 | mdpi.com |

Optimization of Synthetic Conditions and Yields for Furan Derivatives

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization of parameters such as temperature, reaction time, catalyst loading, solvent, and reagent stoichiometry is crucial for maximizing the yield of the desired furan derivative and minimizing the formation of byproducts.

For metal-catalyzed reactions , the choice of ligand for the metal center can have a profound impact on the reaction outcome. For instance, in Suzuki couplings, different phosphine (B1218219) ligands can be screened to find the optimal balance of reactivity and stability for the palladium catalyst. The nature of the base and the solvent system are also critical variables that need to be fine-tuned.

In the Paal-Knorr synthesis , the choice and concentration of the acid catalyst are key. While strong acids like sulfuric acid are effective, milder catalysts such as p-toluenesulfonic acid or even acidic deep eutectic solvents can be advantageous for substrates with acid-sensitive functional groups. wikipedia.orgorganic-chemistry.org Microwave-assisted Paal-Knorr reactions have also been shown to significantly reduce reaction times and improve yields. researchgate.net

The following table provides an example of the optimization of reaction conditions for the synthesis of a 2-arylfuran analog.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 100 | 78 | organic-chemistry.org |

| 2 | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 92 | organic-chemistry.org |

| 3 | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ | DMF/H₂O | 120 | 85 | organic-chemistry.org |

| 4 | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Dioxane/H₂O | 80 | 89 | organic-chemistry.org |

This systematic optimization allows for the development of robust and high-yielding protocols for the synthesis of this compound and its structurally related analogs.

Chemical Reactivity and Transformations of 2 3,4 Dimethoxyphenyl Furan Systems

Electrophilic and Nucleophilic Substitution Reactions on Furan (B31954) and Aromatic Moieties

The electronic properties of both the furan and the dimethoxyphenyl rings heavily influence their substitution patterns. The furan is highly susceptible to electrophilic attack, while the dimethoxyphenyl ring is also activated by its methoxy (B1213986) substituents.

Furan Moiety: The furan ring is considered an electron-rich aromatic system and readily undergoes electrophilic substitution. iust.ac.ir Due to the directing effect of the ring oxygen and the C2-aryl substituent, electrophilic attack occurs preferentially at the C5 position (the other α-position), which is the most nucleophilic site. iust.ac.ir Common electrophilic substitution reactions applicable to furan systems include formylation and metallation. Traditional Friedel-Crafts alkylations are often problematic as the Lewis acid catalysts can induce polymerization of the furan ring. iust.ac.ir

Metallation, particularly lithiation using organolithium reagents like n-butyllithium, is a highly effective strategy for functionalizing the furan ring. This reaction proceeds selectively at the C5 position. iust.ac.ir The resulting 5-lithio intermediate is a powerful nucleophile that can react with a wide array of electrophiles to introduce new functional groups.

Simple furan rings are generally resistant to nucleophilic substitution unless activated by potent electron-withdrawing groups, which are absent in this compound. iust.ac.ir

Dimethoxyphenyl Moiety: The 3,4-dimethoxyphenyl group is also highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the two methoxy groups. These groups direct incoming electrophiles to the positions ortho and para to them. Considering the substitution pattern, the most likely positions for further electrophilic attack on this ring are C2' and C6'. The specific outcome would depend on the steric hindrance and the precise reaction conditions.

| Reaction Type | Reagent(s) | Typical Product | Notes |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-formyl-2-(3,4-dimethoxyphenyl)furan | Introduces an aldehyde group at the C5 position of the furan ring. iust.ac.ir |

| Metallation (Lithiation) | n-BuLi | 5-lithio-2-(3,4-dimethoxyphenyl)furan | Creates a versatile intermediate for further functionalization. iust.ac.irresearchgate.net |

| Electrophilic Substitution | General Electrophile (E⁺) | Substitution primarily at C5 on the furan ring or C2'/C6' on the phenyl ring. | The furan ring is generally more reactive towards electrophiles than the benzene (B151609) ring. |

Oxidation Reactions of Furan and Dimethoxyphenyl Groups

The furan ring is particularly sensitive to oxidative conditions, which can lead to a variety of products, including ring-opened compounds. acs.org

Oxidative ring-opening of the furan moiety is a common transformation that converts the heterocyclic ring into an unsaturated 1,4-dicarbonyl compound. iust.ac.irnih.gov This reaction unmasks the latent functionality of the furan core. Various oxidizing agents can achieve this transformation. For instance, treatment with bromine in methanol (B129727) can yield a 2,5-dimethoxy-2,5-dihydrofuran derivative through an addition mechanism, which can be a precursor to the 1,4-dicarbonyl system. iust.ac.irbohrium.com Similarly, oxidation with Mn(III)/Co(II) catalysts under an oxygen atmosphere can open the furan ring via an endoperoxide intermediate. nih.govrsc.org The oxidative degradation of furans can ultimately lead to the formation of maleic anhydride (B1165640) and other small acidic molecules. researchgate.net

The dimethoxyphenyl group is more robust towards oxidation compared to the furan ring. However, under harsh oxidative conditions, cleavage of the methoxy ether bonds or degradation of the aromatic ring could occur. The presence of the electron-donating groups makes the ring susceptible to certain oxidative pathways.

| Oxidation Type | Reagent(s) | Resulting Structure | Reference |

| Ring Opening | m-CPBA or Br₂ in aq. acetone | Z- or E-enedione | iust.ac.ir |

| Dihydroxylation/Addition | Br₂ in MeOH | 2,5-Dimethoxy-2,5-dihydrofuran | iust.ac.irbohrium.com |

| Catalytic Ring Opening | Mn(III)/Co(II), O₂ | 1,4-Dicarbonyl moiety | nih.govrsc.org |

| General Oxidation | Pb(OAc)₄ | 2,5-Diacetoxy-2,5-dihydrofuran | iust.ac.ir |

Reduction Reactions and Transformations

Reduction of the 2-(3,4-dimethoxyphenyl)furan system can selectively target either the furan ring or other functional groups depending on the chosen reagents and conditions.

Catalytic hydrogenation of the furan ring typically leads to the corresponding saturated tetrahydrofuran (B95107) derivative. acs.org However, this reaction is not always straightforward, as the furan ring's stability and the presence of other reducible groups can lead to challenges in chemoselectivity. nih.gov For example, the reduction of functional groups attached to the furan system without saturating the ring itself requires mild and selective reagents. Organic hydrides, such as 2-phenylbenzimidazoline generated in situ, have proven effective for the chemoselective reduction of conjugated double bonds on furan side chains while leaving the heterocyclic ring intact. nih.gov

Enantioselective hydrogenation of substituted furans to chiral tetrahydrofurans is a valuable transformation. This has been achieved using chiral ruthenium or iridium catalysts, though 2-aryl substituted furans have been noted to be more challenging substrates with potentially lower reactivity in some systems. researchgate.net The aromatic dimethoxyphenyl ring is generally stable to the conditions used for furan reduction and requires more forcing conditions for hydrogenation.

| Reduction Type | Reagent(s) | Product | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 2-(3,4-Dimethoxyphenyl)tetrahydrofuran | Full saturation of the furan ring. acs.org |

| Asymmetric Hydrogenation | Chiral Ir or Ru catalyst | Enantioenriched tetrahydrofuran derivative | Can provide stereocontrolled reduction, though 2-aryl furans may be less reactive. researchgate.net |

Cycloaddition Reactions, including Diels-Alder Chemistry

The furan ring can function as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.orgquimicaorganica.org This reactivity allows for the construction of complex six-membered ring systems. researchgate.net

Due to its aromaticity, furan is less reactive as a diene compared to non-aromatic counterparts like cyclopentadiene, and the resulting cycloaddition reactions are often reversible. researchgate.netrsc.orgacs.org The reactivity of the furan diene is enhanced by the presence of electron-donating substituents. researchgate.netrsc.org Therefore, the electron-rich 3,4-dimethoxyphenyl group at the C2 position is expected to increase the furan's reactivity toward dienophiles.

The Diels-Alder reaction of furans typically occurs with electron-deficient dienophiles, such as maleic anhydride and various maleimide derivatives. youtube.commdpi.com The reaction leads to the formation of an oxabicyclo[2.2.1]heptene adduct. acs.org The stereochemical outcome of the reaction is a key consideration, with the formation of either an endo or exo isomer. While the endo product is often the kinetically favored isomer, the exo product is generally the more thermodynamically stable one, and retro-Diels-Alder reactions can lead to its formation over time, especially at higher temperatures. mdpi.comnih.gov

| Reaction | Reactant | Product Structure | Key Features |

| Diels-Alder | Maleic Anhydride | Oxabicyclo[2.2.1]heptene derivative | Reaction with an electron-poor dienophile; often reversible. youtube.com |

| Diels-Alder | N-substituted Maleimide | Oxabicyclo[2.2.1]heptene derivative | Forms a bicyclic adduct; stereoselectivity (endo/exo) is important. mdpi.com |

| Intramolecular Diels-Alder | Tethered Dienophile | Fused polycyclic system | Can be used to construct complex molecular architectures in one step. youtube.com |

Functional Group Interconversions and Derivatization Strategies

A variety of strategies can be employed to modify the this compound core, allowing for the synthesis of a diverse library of derivatives. These interconversions can target either the furan or the dimethoxyphenyl ring. ub.edusolubilityofthings.com

One of the most powerful derivatization strategies involves the initial metallation of the furan ring. As previously mentioned, lithiation occurs regioselectively at the C5 position. iust.ac.ir The resulting organolithium species can be trapped with a wide range of electrophiles, enabling the introduction of various functionalities. For example, reaction with N,N-dimethylformamide (DMF) introduces a formyl group, while reaction with carbon dioxide followed by an acidic workup yields a carboxylic acid. youtube.com

The methoxy groups on the phenyl ring are also sites for functional group interconversion. They can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to afford the corresponding dihydroxy-phenyl derivative. These resulting phenolic hydroxyl groups can then be subjected to further reactions, such as etherification or esterification, to generate new analogues.

Furthermore, the furan ring itself can be considered a "masked" 1,4-dicarbonyl compound. youtube.com As discussed in the oxidation section, this latent functionality can be revealed through oxidative ring-opening, providing a pathway to acyclic structures or precursors for other heterocyclic systems. nih.govrsc.org

| Strategy | Reagent(s) | Transformation | Purpose |

| C5-Formylation | 1. n-BuLi 2. DMF | Furan → Furan-5-carbaldehyde | Introduction of an aldehyde group for further modification (e.g., reductive amination, Wittig reaction). youtube.com |

| C5-Carboxylation | 1. n-BuLi 2. CO₂ 3. H₃O⁺ | Furan → Furan-5-carboxylic acid | Introduction of a carboxylic acid group for amide or ester formation. |

| Demethylation | BBr₃ | Dimethoxyphenyl → Dihydroxyphenyl | Conversion of methoxy ethers to phenols, enabling further derivatization at these positions. |

| Oxidative Ring Opening | Mn(III)/Co(II), O₂ | Furan ring → Unsaturated 1,4-dicarbonyl | Unmasking the latent dicarbonyl functionality for synthesis of other ring systems. nih.gov |

Structure Activity Relationships Sar in 2 3,4 Dimethoxyphenyl Furan Derivatives

Influence of Furan (B31954) Ring Substitutions on Biological Activity

Substitutions on the furan ring of 2-arylfuran derivatives can significantly modulate their biological profiles. While specific SAR studies on 2-(3,4-dimethoxyphenyl)furan are not extensively documented, general principles from related furan-containing compounds can provide valuable insights. The electron-rich nature of the furan ring allows it to participate in various interactions with biological macromolecules. ijabbr.com

In the context of furan-based inhibitors of pyruvate (B1213749) dehydrogenase E1 (PDH E1), the introduction of various acyl groups at the C2-position of a furan-based thiamine (B1217682) analog showed that the inhibitory activity was sensitive to the chain length and branching of the substituent. Specifically, for linear acyl chains, the inhibition increased from an acetyl to a butanoyl group and then decreased with longer chains. cam.ac.uk This suggests that the size and lipophilicity of substituents on the furan ring are critical for optimal interaction with the target enzyme.

The following table summarizes the influence of furan ring substitutions on the biological activity of various furan derivatives, which may be extrapolated to the this compound scaffold.

| Furan Ring Position | Substituent Type | Observed Effect on Biological Activity | Compound Class |

| C5 | Aryl | Influences cytotoxicity | 5-Arylated 2(5H)-furanones |

| C2 | Acyl (varying length) | Modulates enzyme inhibition | Furan-based thiamine analogs |

| C5 | Thiazolidinone derivative | Essential for anti-HIV-1 activity | 2-Aryl-5-substituted furans |

Impact of Dimethoxyphenyl Moiety Modifications on Activity

The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active compounds, including those with anticancer properties. Modifications to this group can have a profound impact on activity. In a study of furan-based derivatives, the 2-(3,4-dimethoxyphenyl) group was part of the core structure of potent cytotoxic agents. mdpi.com

While direct modifications on the this compound are not extensively reported, SAR studies on analogous benzo[b]furan derivatives with a trimethoxybenzoyl group provide valuable insights. In these systems, the number and position of methoxy (B1213986) groups on the phenyl ring are critical for antitubulin activity. The 3,4,5-trimethoxy substitution pattern is often considered a key requirement for potent inhibition of tubulin polymerization, as seen in compounds like combretastatin (B1194345) A-4. nih.govkuleuven.be For 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives, this moiety was kept unchanged due to its established importance for activity. nih.gov

The table below illustrates the impact of modifications on the dimethoxyphenyl moiety in related compound classes.

| Modification | Observed Effect on Biological Activity | Compound Class |

| 3,4,5-Trimethoxy substitution | Essential for potent antitubulin activity | Benzo[b]furan and pyridine (B92270) analogs |

| Conversion to hydroxyl groups | Can alter polarity and solubility, potentially affecting activity | General principle in drug design |

| Shifting methoxy positions | Generally leads to reduced activity | Benzo[b]furan analogs |

Conformational Analysis and its Relation to Molecular Interaction

The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity, as it governs how the molecule fits into the binding site of a biological target. The relative orientation of the furan and dimethoxyphenyl rings is of particular importance.

Studies on furan- and thiophene-based arylamides have shown that these molecules have distinct conformational preferences. nih.gov For 2-phenylfuran (B99556) derivatives, the rotation around the single bond connecting the two rings can lead to different stable conformations. The presence of substituents on either ring can influence the rotational barrier and the preferred dihedral angle. mdpi.com

In the crystal structure of 2-(3,4-dimethoxyphenyl)-3-hydroxymethyl-7-methoxybenzo[b]furan, a related compound, the benzofuran (B130515) plane forms a small angle with the dimethoxyphenyl ring, indicating a relatively planar conformation in the solid state. researchgate.net However, in solution, these molecules are expected to have more conformational flexibility. The interplay of steric and electronic effects of substituents will determine the most stable conformation, which in turn will affect the molecule's ability to interact with its biological target. For instance, a more planar conformation might be favored for intercalating into DNA, while a more twisted conformation might be optimal for fitting into an enzyme's active site.

Computational modeling and NMR studies are valuable tools for investigating the conformational preferences of these molecules in different environments and correlating these findings with their biological activities. nih.govacs.org

Comparative SAR Studies with Related Heterocyclic Systems

Replacing the furan ring in this compound with other five-membered heterocyclic rings, such as thiophene (B33073) or pyrrole, can lead to significant changes in biological activity. This approach, known as bioisosteric replacement, is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties.

In a study of potent anticancer agents, the replacement of a thiazole (B1198619) ring with furan or thiophene in a series of 4-substituted methoxybenzoyl-aryl-thiazoles resulted in compounds with comparable and potent activity against prostate cancer cells. acs.org This indicates that in certain scaffolds, furan and thiophene can be effective bioisosteres for other heterocyclic systems.

A comparative study on the aromaticity of pyrrole, furan, and thiophene derivatives showed that the type of heteroatom influences the electronic properties of the ring. nih.gov Thiophene is generally considered to be more aromatic than furan, which can affect the reactivity and metabolic stability of the molecule.

In the development of CXCR4 inhibitors, both furan-based and thiophene-based analogs were synthesized and evaluated. The results showed that potent compounds could be obtained from both series, suggesting that both heterocycles can serve as suitable scaffolds for this target. nih.gov Similarly, in the modification of the antiprotozoal agent furamidine, replacing the central furan ring with thiophene resulted in a highly active compound. nih.gov

The following table provides a comparison of furan with other heterocycles in various contexts.

| Heterocycle | Key Properties | Observed in SAR Studies |

| Furan | Oxygen heteroatom, less aromatic than thiophene | Can be a suitable scaffold for anticancer and anti-inflammatory agents. acs.orgnih.gov |

| Thiophene | Sulfur heteroatom, more aromatic than furan | Often a successful bioisosteric replacement for furan, leading to potent compounds. acs.orgnih.govnih.gov |

| Pyrrole | Nitrogen heteroatom | Different electronic and hydrogen-bonding properties compared to furan. |

Molecular Mechanisms and Biological Targeting in Vitro and in Silico Studies

Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)

The 2-(3,4-dimethoxyphenyl)furan scaffold is a recurring motif in compounds designed for biological activity. Its interaction with molecular targets is primarily understood through studies of its derivatives.

Direct enzymatic inhibition data for the parent compound this compound is limited in the available scientific literature. However, studies on derivatives containing either the furan (B31954) core or the dimethoxyphenyl group provide insights into the potential inhibitory activities of this chemical class.

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com While numerous inhibitors have been investigated, specific studies detailing the inhibitory action of this compound against SARS-CoV-2 Mpro are not prominent in published research.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and medicinal applications. nih.gov Research on simple furan derivatives, such as 2-acetyl-furan and 2-furan-acrylic acid, has demonstrated that the furan moiety can contribute to tyrosinase inhibition, with carboxyl-furan derivatives showing competitive and reversible inhibition. nih.gov A more complex derivative, 2-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)benzo[d]thiazole, was synthesized and evaluated but did not exhibit potent tyrosinase inhibitory activity. mdpi.com

Tyrosyl-tRNA Synthetase (TyrRS): As essential enzymes in protein synthesis, aminoacyl-tRNA synthetases are targets for antimicrobial agents. nih.govrsc.org Studies have identified certain furan-containing compounds, specifically 3-aryl-4-arylaminofuran-2(5H)-one derivatives, as potent inhibitors of TyrRS, demonstrating the potential of the furan scaffold in targeting this enzyme. nih.gov

Fe-SOD (Iron Superoxide Dismutase): Superoxide dismutases are crucial antioxidant enzymes. There is a lack of specific research data on the direct inhibition of Fe-SOD or other SOD isoforms by this compound.

| Enzyme Target | Findings on Related Furan Structures | Mode of Inhibition |

|---|---|---|

| Tyrosinase | Simple carboxyl-furan derivatives show inhibitory activity. nih.gov | Competitive, Reversible nih.gov |

| Tyrosyl-tRNA Synthetase | 3-Aryl-4-arylaminofuran-2(5H)-one derivatives are potent inhibitors. nih.gov | Not specified |

| SARS-CoV-2 Mpro | No specific data available for this furan scaffold. | N/A |

| Fe-SOD | No specific data available for this furan scaffold. | N/A |

The interaction of furan-containing molecules with proteins can occur through various non-covalent and covalent mechanisms. In silico and spectroscopic studies of furan derivatives suggest that binding is often driven by a combination of forces.

Non-Covalent Interactions: Hydrogen bonds, van der Waals forces, and hydrophobic interactions are considered the primary drivers for the binding of furan derivatives to proteins. researchgate.net These interactions can occur with amino acid residues such as tyrosine and tryptophan within protein binding pockets. researchgate.net

Covalent Interactions: The furan ring itself can be metabolically activated. Furan is oxidized by cytochrome P450 2E1 to cis-2-butene-1,4-dial, a reactive α,β-unsaturated dialdehyde. oup.com This metabolite can form covalent adducts with nucleophilic amino acid residues, particularly cysteine and lysine (B10760008). oup.comnih.gov Furthermore, the furan moiety can be chemically or photochemically oxidized to a reactive keto-enal, which is susceptible to nucleophilic attack by the amine groups of lysine or the sulfhydryl groups of cysteine residues on a protein, leading to covalent cross-linking. ugent.be Studies on related benzofuran (B130515) derivatives have also confirmed their ability to bind efficiently to serum albumins, which can act as carriers. nih.gov

Cellular Pathway Modulation in In Vitro Systems

Derivatives containing the this compound structure have demonstrated significant activity in modulating cellular pathways related to cancer cell proliferation and survival.

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Several studies have highlighted the pro-apoptotic potential of compounds containing the 2-(3,4-dimethoxyphenyl) moiety attached to a heterocyclic ring system. For instance, synthetic furanonaphthoquinones, including a derivative named 2-(3,4-dimethoxyphenyl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione, have been shown to induce growth arrest and apoptosis in various cancer cell lines. mdpi.com Similarly, sesquiterpene derivatives featuring a 3,4-dimethoxy substitution pattern exhibited the highest cytotoxic potency against the MCF-7 breast cancer cell line. nih.gov Mechanistic studies revealed that this cytotoxicity is linked to the activation of the apoptotic pathway through the involvement of caspases-3/7. nih.gov

| Derivative Class | Cell Line | Observed Effect | Mechanism |

|---|---|---|---|

| Furanonaphthoquinones mdpi.com | Leukemia and Myeloma cells | Growth Arrest, Apoptosis | Not specified |

| Dimethoxyaryl-Sesquiterpenes nih.gov | MCF-7 (Breast Cancer) | Cytotoxicity, Apoptosis | Caspase-3/7 Activation |

Disruption of the cell cycle is a critical strategy for inhibiting the uncontrolled proliferation of cancer cells. A novel dihydrobenzofuran lignan (B3055560) derivative, which incorporates the 2-(3,4-dimethoxyphenyl) structure, has been identified as a potent antimitotic agent that arrests cells in the G2/M phase of the cell cycle. nih.gov This arrest at the G2/M checkpoint prevents cells from entering mitosis, ultimately leading to an inhibition of cell growth and, in many cases, apoptosis. nih.gov This effect is a common mechanism for compounds that interfere with microtubule dynamics.

| Derivative Class | Cell Line | Effect on Cell Cycle |

|---|---|---|

| Dihydrobenzofuran Lignan nih.gov | Jurkat T lymphocytes | G2/M Phase Arrest |

| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines tandfonline.com | HeLa, MCF-7, A549 | G2/M Phase Arrest |

The cellular effects of cell cycle arrest and apoptosis induced by these compounds are often rooted in their ability to target the microtubule cytoskeleton. Microtubules, polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division. nih.gov A significant number of benzo[b]furan derivatives, particularly those with a 3,4,5-trimethoxybenzoyl group (structurally related to the 3,4-dimethoxyphenyl group), are potent inhibitors of tubulin polymerization. nih.govresearchgate.net These agents typically bind to the colchicine (B1669291) site on β-tubulin, disrupting the dynamic assembly and disassembly of microtubules. nih.govresearchgate.net This disruption triggers the spindle assembly checkpoint, leading to the observed G2/M cell cycle arrest and subsequent apoptosis. nih.govtandfonline.com The evaluation of dihydrobenzofuran lignan derivatives for anti-tubulin activity further supports this mechanism of action. nih.gov

Based on the conducted research, there is no specific information available in the search results regarding molecular docking analysis or molecular dynamics simulations for the compound this compound. The search results pertain to other molecules containing either a furan or a dimethoxyphenyl moiety, but not the specific compound of interest.

Therefore, it is not possible to provide the requested article with the specified sections on "Ligand-Target Interactions: Molecular Docking Analysis" and "Molecular Dynamics Simulations to Elucidate Binding Modes" for this compound. Generating content for these sections without relevant scientific data would violate the requirement for a scientifically accurate and informative article based on research findings.

Computational and Theoretical Investigations of 2 3,4 Dimethoxyphenyl Furan Systems

Quantum Chemical Calculations (DFT, Hartree-Fock)

Quantum chemical calculations are fundamental tools for investigating the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict molecular properties from first principles. DFT, particularly with hybrid functionals like B3LYP, has become a standard for balancing computational cost and accuracy in studying organic molecules. Hartree-Fock is a foundational ab initio method that provides a good starting point for more complex calculations.

These calculations are primarily used for geometry optimization, where the molecule's lowest energy conformation is determined. The output provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For a molecule like 2-phenylfuran (B99556), calculations would reveal the degree of planarity between the furan (B31954) and phenyl rings, which is crucial for understanding the extent of π-conjugation.

Below is a representative table of optimized geometrical parameters for 2-phenylfuran, as would be calculated at the DFT/B3LYP level of theory.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| O1-C2 | 1.365 | C5-O1-C2 | 106.5 |

| C2-C3 | 1.372 | O1-C2-C3 | 110.8 |

| C3-C4 | 1.431 | C2-C3-C4 | 106.0 |

| C4-C5 | 1.368 | C3-C4-C5 | 105.9 |

| O1-C5 | 1.369 | O1-C5-C4 | 110.8 |

| C2-C6 (Inter-ring) | 1.460 | C3-C2-C6 | 128.5 |

| C6-C7 (Phenyl) | 1.401 | C2-C6-C7 | 120.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.

A small energy gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap implies higher stability. In 2-arylfuran systems, the HOMO is typically a π-orbital distributed across the entire conjugated system, while the LUMO is a π*-orbital. The analysis of these orbitals helps in understanding intramolecular charge transfer processes.

The following table presents typical FMO energy values for 2-phenylfuran.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.90 |

Molecular Electrostatic Potential (MESP) Maps

Molecular Electrostatic Potential (MESP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. They are invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions.

The map is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-deficient, indicating sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For a molecule like 2-(3,4-Dimethoxyphenyl)furan, the MESP map would show the most negative potential (red) localized around the oxygen atoms of the furan ring and the methoxy (B1213986) groups due to their high electronegativity and lone pairs of electrons. Positive potential (blue) would be concentrated around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular delocalization effects within a molecule. It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer and hyperconjugation.

A representative NBO analysis for the key donor-acceptor interactions in a 2-arylfuran system is shown below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | π(C2-C3) | 25.8 |

| LP(1) O1 | π(C4-C5) | 21.5 |

| π(C2-C3) | π(C6-C7) | 18.2 |

| π(C4-C5) | π(C2-C3) | 15.4 |

| π(C6-C7) | π*(C2-C3) | 19.7 |

Prediction of Chemical Reactivity Descriptors

Based on the HOMO and LUMO energy values, a set of global chemical reactivity descriptors can be calculated using conceptual DFT. These descriptors provide quantitative insights into the reactivity and stability of the molecule.

The key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of an electron from a system.

Chemical Hardness (η): Measures the resistance to charge transfer.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a species to accept electrons.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts additional electronic charge from the environment.

These parameters are calculated using the following equations, based on the HOMO and LUMO energies:

μ = (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / (2η)

χ = -μ

ω = μ² / (2η)

The calculated values for these descriptors, based on the FMO energies in section 6.2, are presented in the table below.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.70 |

| Electronegativity (χ) | 3.70 |

| Chemical Hardness (η) | 2.45 |

| Global Softness (S) | 0.204 |

| Electrophilicity Index (ω) | 2.79 |

Advanced Analytical Characterization Methods in Furan Chemistry

Spectroscopic Techniques for Structural Elucidation (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of 2-(3,4-Dimethoxyphenyl)furan is expected to show distinct signals for the protons on the furan (B31954) ring and the dimethoxyphenyl ring. The furan protons typically appear as multiplets or doublets of doublets due to coupling with each other. The protons on the dimethoxyphenyl ring will show characteristic splitting patterns corresponding to their positions. The two methoxy (B1213986) groups should each give rise to a sharp singlet.

| Predicted ¹H NMR Data for this compound | |

| Proton | Predicted Chemical Shift (ppm) |

| Furan H-5 | ~7.4-7.6 |

| Furan H-3 | ~6.4-6.6 |

| Furan H-4 | ~6.3-6.5 |

| Aromatic H (Dimethoxyphenyl) | 6.8-7.5 |

| Methoxy (OCH₃) | ~3.9 |

| Methoxy (OCH₃) | ~3.9 |

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the furan carbons are characteristic, as are those for the substituted benzene (B151609) ring and the methoxy groups.

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Predicted Chemical Shift (ppm) |

| Furan C-2 | ~155-158 |

| Furan C-5 | ~142-145 |

| Furan C-3 | ~105-108 |

| Furan C-4 | ~111-113 |

| Aromatic C (Dimethoxyphenyl) | 110-150 |

| Methoxy (OCH₃) | ~56 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would be expected to show characteristic bands for the C-O-C stretching of the furan ring and the ether groups, as well as C=C stretching from both aromatic rings and C-H stretching vibrations.

| Predicted IR Absorption Bands for this compound | |

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C=C Aromatic Ring Stretch | 1600-1450 |

| C-O-C Asymmetric Stretch (Aryl Ether) | 1275-1200 |

| C-O-C Symmetric Stretch (Aryl Ether) | 1075-1020 |

| C-O-C Stretch (Furan) | ~1150 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (molecular formula C₁₂H₁₂O₃), the molecular ion peak [M]⁺ would be expected at m/z = 204.1. The fragmentation pattern would likely involve the cleavage of the bond between the two rings and the loss of methyl groups from the methoxy substituents.

X-ray Crystallography for Three-Dimensional Structure Determination

As of the current literature search, no public crystal structure determination for this compound has been reported. Were such a study to be performed, it would reveal the dihedral angle between the furan and dimethoxyphenyl rings, which is a key conformational feature. This information is crucial for understanding how the molecule packs in a crystal lattice and for computational chemistry studies. For related, more complex furan derivatives, X-ray crystallography has been successfully used to confirm their molecular structures. For instance, the crystal structure of 3-(3,4-Dimethoxyphenyl)-4-(2-methoxyanilino)furan-2(5H)-one has been determined, confirming the connectivity and stereochemistry of that molecule. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of organic compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. For a compound like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. A mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate (B1210297), would serve as the mobile phase. The compound's retention factor (Rf) value would depend on the exact solvent system used. Visualization can be achieved under UV light, as both the furan and the phenyl rings are UV-active.

Column Chromatography

For the purification of this compound on a preparative scale, column chromatography is the standard method. This technique operates on the same principles as TLC but on a larger scale.

Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

Mobile Phase (Eluent): A gradient of solvents, typically starting with a nonpolar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate or chloroform (B151607), would be used to elute the compounds from the column. The optimal solvent system is usually determined by prior TLC analysis. In synthetic procedures for similar furan-containing compounds, eluents such as ether/petroleum ether or chloroform have been successfully employed for purification.

The purity of the isolated fractions would then be confirmed by TLC and the spectroscopic methods described in section 8.1.

Applications in Chemical Synthesis and Materials Science

Role as Building Blocks and Intermediates in Organic Synthesis

The furan (B31954) moiety is a well-established and versatile building block in organic synthesis, and 2-(3,4-Dimethoxyphenyl)furan is no exception. acs.org The furan ring's unique reactivity allows it to participate in a wide array of chemical transformations, making it a valuable intermediate for constructing more elaborate molecular architectures. acs.org One of its most significant roles is as a diene in Diels-Alder [4+2]-cycloaddition reactions, providing a pathway to oxabicyclic systems that can be further manipulated. mdpi.com

Furthermore, the furan ring can be considered a bis(enol ether) and can undergo hydrolytic ring-opening under acidic conditions to yield 1,4-dicarbonyl compounds. acs.org This transformation is synthetically useful as 1,4-dicarbonyls are precursors to other important classes of compounds. The electron-donating nature of the 3,4-dimethoxyphenyl substituent can influence the reactivity of the furan ring in electrophilic substitution reactions, which typically occur at the C5 position. pharmaguideline.com The presence of this aryl group provides a handle for further functionalization through cross-coupling reactions, expanding its synthetic utility. The furan nucleus itself can be synthesized through various methods, including the well-known Paal-Knorr synthesis from 1,4-dicarbonyls and numerous modern catalytic approaches, highlighting the accessibility of this heterocyclic core for synthetic chemists. pharmaguideline.comorganic-chemistry.org

Synthesis of Complex Polyfunctional Molecules

The structural framework of this compound is an ideal starting point for the synthesis of complex, polyfunctional molecules, including polyheterocyclic systems and natural product analogues. Research has demonstrated the use of substituted 2-phenylfurans in the construction of fused ring systems. For example, derivatives of this compound have been utilized to synthesize complex benzofuran (B130515) structures. researchgate.net

One notable example is the preparation of 2-(3,4-dimethoxyphenyl)-3-hydroxymethyl-7-methoxybenzo[b]furan, a compound whose structure has been confirmed by X-ray crystallography. researchgate.net This synthesis illustrates how the initial furan ring can be elaborated and annulated to form a more complex benzofuran system. Such benzofuran motifs are prevalent in a wide variety of biologically active compounds. nih.gov The synthesis often involves sequential reactions, such as palladium-catalyzed cross-coupling followed by an electrophilic cyclization, to build the fused ring system. nih.gov The ability to construct furan-fused polyheterocyclic systems opens pathways to novel molecular scaffolds with potential applications in medicinal chemistry and materials science. nih.gov

| Precursor/Intermediate | Synthetic Target | Key Transformation |

| 2-Aryl-furan derivative | Furan-fused polyheterocycles | Electrocyclization |

| 2-(3,4-dimethoxyphenyl)-3-formyl-7-methoxybenzo[b]furan | 2-(3,4-dimethoxyphenyl)-3-hydroxymethyl-7-methoxybenzo[b]furan | Reduction (NaBH₄) |

| o-Iodoanisoles and terminal alkynes | 2,3-Disubstituted benzo[b]furans | Palladium/copper-catalyzed coupling and electrophilic cyclization |

Potential in Material Science for Optoelectronic and Functional Materials

While specific studies on the optoelectronic properties of this compound are not extensively documented, the broader class of furan-containing oligomers and polymers has garnered significant interest in materials science. researchgate.net The furan ring is an electron-rich heterocycle that can be incorporated into conjugated systems to modulate their electronic and optical properties. nih.gov The introduction of furan units into molecular structures has been shown to increase the range of light absorption and molar absorption coefficients, which is beneficial for applications in dye-sensitized solar cells. nih.gov

Research into furan-substituted thiophene (B33073)/phenylene co-oligomers has revealed their potential for use in organic lasing systems. rsc.orgsemanticscholar.org For instance, the compound 2,5-bis(5-{[1,1′-biphenyl]-4-yl}thiophen-2-yl)furan exhibits a high photoluminescence quantum yield and ambipolar charge transport characteristics, making it suitable for optoelectronic devices. rsc.orgresearchgate.net These findings suggest that incorporating the this compound unit into larger π-conjugated systems could produce novel materials with tailored optoelectronic properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dimethoxyphenyl group can further influence properties like solubility, processability, and molecular packing in the solid state.

Reported Properties of Furan-Containing Optoelectronic Materials

| Compound | Application | Key Property |

|---|---|---|

| 2,5-bis(5-{[1,1′-biphenyl]-4-yl}thiophen-2-yl)furan | Organic Lasing | Photoluminescence Quantum Yield of 29% rsc.org |

| Poly(2,3-bis(hexylthio)- rsc.orgorganic-chemistry.orgdithiino[2,3-c]furan) | Conductive Polymer | Processable polymer with intrinsic electroactivity nih.gov |

Catalysis Studies Involving Furan Derivatives

The field of catalysis extensively utilizes furan derivatives, primarily those derived from biomass, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). frontiersin.org These platform molecules are central to the development of sustainable catalytic pathways for producing valuable chemicals and biofuels. mdpi.com Catalysis studies involving furan derivatives often focus on their conversion and upgrading.

Various catalytic systems have been developed for these transformations:

Zeolites : These crystalline aluminosilicates possess Brønsted acidity and shape-selective properties, making them effective catalysts for converting furan derivatives. frontiersin.org

Polyoxometalates (POMs) : These metal-oxo clusters have tunable acidic and redox properties and have been widely used for the heterogeneous catalysis of furan derivatives. frontiersin.org

Ionic Liquids (ILs) : Functionalized ionic liquids can act as both solvents and catalysts, for example, in the oxidation of HMF to succinic anhydride (B1165640). frontiersin.org

Metal Catalysts : Nickel-doped molybdenum carbide and other metal-supported catalysts have been investigated for the hydrogenation of furfural to produce valuable chemicals like 2-methylfuran. mdpi.com

These studies highlight the importance of the furan ring in the context of catalysis, primarily as a substrate in biorefinery processes. mdpi.com

Environmental Fate and Degradation Pathways of Furan Compounds

General Principles of Furan (B31954) Degradation in Environmental Systems

Furan and its derivatives, a class of heterocyclic organic compounds, are subject to various degradation processes in the environment. The environmental fate of these compounds is largely governed by their chemical structure and the surrounding environmental conditions. The degradation of furan compounds can be broadly categorized into two main types: biotic and abiotic degradation.

Biotic degradation is mediated by microorganisms, such as bacteria and fungi, which can utilize furan derivatives as a source of carbon and energy. semanticscholar.orgnih.gov This process is a critical pathway for the removal of these compounds from soil and aquatic environments. Microorganisms have evolved diverse enzymatic systems to break down the stable aromatic ring of furan. semanticscholar.orgresearchgate.net The initial step in the microbial degradation of many aromatic compounds, including furans, often involves the activation of the aromatic ring. semanticscholar.org Under aerobic conditions, this is typically achieved by oxygenases that introduce hydroxyl groups onto the ring, making it more susceptible to cleavage. semanticscholar.orgresearchgate.net Once the ring is opened, the resulting aliphatic intermediates are further metabolized through central metabolic pathways. researchgate.net

Abiotic degradation, on the other hand, involves non-biological processes such as photochemical degradation. In the atmosphere, furan and its derivatives are primarily degraded by reactions with photochemically generated hydroxyl (OH) radicals. acs.orgresearchgate.net These reactions are a significant sink for furans in the gas phase and lead to the formation of various smaller, oxygenated products. The rate of atmospheric degradation is dependent on the concentration of OH radicals and the specific reactivity of the furan derivative. acs.org

For a substituted furan like 2-(3,4-Dimethoxyphenyl)furan, its degradation in the environment would likely involve processes acting on both the furan ring and the dimethoxyphenyl substituent. The furan moiety would be susceptible to the degradation pathways mentioned above. The dimethoxyphenyl group, being an aromatic ether, would also be a target for microbial degradation. Microorganisms are known to cleave ether bonds, often through the action of monooxygenase enzymes in a process called O-dealkylation. frtr.gov This would result in the formation of catecholic or phenolic intermediates, which can then undergo further degradation. researchgate.net

Photochemical and Biotic Transformation Pathways

The transformation of furan compounds in the environment is a complex process involving both photochemical and biotic pathways, which ultimately lead to the breakdown of these molecules.

Photochemical Transformation Pathways

In the atmosphere, the primary driver of furan derivative degradation is photochemistry, initiated by hydroxyl (OH) radicals during the daytime and nitrate (B79036) (NO3) radicals at night. acs.org The reaction of OH radicals with the furan ring is typically an addition reaction, forming a highly reactive adduct. acs.orgresearchgate.net This adduct can then undergo several reactions, including ring-opening, which leads to the formation of unsaturated 1,4-dicarbonyl compounds. researchgate.net

The general mechanism for the atmospheric oxidation of a substituted furan can be summarized as follows:

OH Radical Addition: An OH radical adds to one of the carbon atoms of the furan ring, with the position of addition being influenced by the substituents present. acs.org

Adduct Formation: A short-lived, energy-rich adduct is formed. researchgate.net

Ring Cleavage: The furan ring in the adduct can break, leading to the formation of open-chain products. researchgate.net

Further Oxidation: These initial products can undergo further oxidation in the atmosphere, forming smaller and more oxygenated compounds.

For this compound, photochemical degradation would likely be initiated by OH radical attack on the furan ring. The presence of the electron-donating dimethoxyphenyl group could influence the position of the OH radical attack. The subsequent ring-opening would lead to the formation of more complex dicarbonyl compounds still bearing the substituted phenyl group. The dimethoxyphenyl group itself can also be subject to photochemical reactions, although the furan ring is generally more reactive towards OH radicals.

Biotic Transformation Pathways

Microbial degradation represents a significant pathway for the transformation of furan compounds in soil and water. semanticscholar.orgnih.gov Bacteria and fungi have developed specific enzymatic machinery to break down these compounds. A common strategy for the aerobic degradation of aromatic rings involves the following steps:

Hydroxylation: Mono- or dioxygenase enzymes introduce hydroxyl groups onto the aromatic ring, a process that destabilizes the ring. semanticscholar.org

Ring Cleavage: The hydroxylated ring is then cleaved by dioxygenases, resulting in the formation of aliphatic acids. semanticscholar.org

Metabolism: These aliphatic intermediates are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be used for energy and cell growth. researchgate.net

In the case of this compound, microorganisms would likely attack both the furan and the dimethoxyphenyl rings. The furan ring could be hydroxylated and cleaved as described above. The dimethoxyphenyl moiety presents an ether linkage, which can be cleaved by etherase enzymes. frtr.gov This would result in demethylation, forming a dihydroxyphenyl group (a catechol derivative). Catechols are common intermediates in the degradation of aromatic compounds and are readily degraded by microbial catechol dioxygenases. researchgate.net

The following table summarizes the key transformation pathways for furan derivatives:

| Transformation Pathway | Description | Key Reactants/Enzymes | Primary Products | Relevance to this compound |

| Photochemical Degradation | Atmospheric degradation initiated by light and reactive species. acs.org | Hydroxyl (OH) radicals, Nitrate (NO3) radicals | Unsaturated 1,4-dicarbonyls, smaller oxygenated compounds | Likely a significant degradation pathway in the atmosphere, targeting the furan ring. |

| Aerobic Biodegradation (Furan Ring) | Microbial breakdown in the presence of oxygen. semanticscholar.org | Monooxygenases, Dioxygenases | Hydroxylated furans, aliphatic acids | A probable pathway in soil and water, leading to the opening of the furan ring. |

| Aerobic Biodegradation (Dimethoxyphenyl group) | Microbial breakdown of the substituted phenyl ring. frtr.gov | Monooxygenases (for O-demethylation), Dioxygenases | Catechol derivatives, aliphatic acids | O-demethylation followed by ring cleavage is a likely degradation route for the phenyl substituent. |

Persistence and Environmental Distribution of Furan Derivatives

The persistence of a chemical in the environment is defined by the length of time it remains in a particular environmental compartment before being broken down or transported to another compartment. The environmental distribution describes how a chemical partitions between different environmental media such as air, water, soil, and biota.

The persistence of furan derivatives is highly variable and depends on several factors, including:

Chemical Structure: The presence of substituents on the furan ring can significantly affect its stability and reactivity. For example, electron-donating groups may increase the susceptibility to oxidation, while more complex structures may be more resistant to microbial attack. nih.gov

Environmental Conditions: Factors such as temperature, pH, sunlight intensity, and the availability of oxygen and nutrients can all influence the rates of degradation. iuss.org

Microbial Communities: The presence and activity of microbial populations capable of degrading furan compounds are crucial for their biotic attenuation. nih.gov

Generally, furan itself is a volatile organic compound (VOC) and is not expected to persist for long periods in the atmosphere due to rapid photochemical degradation. acs.org In soil and water, its persistence will be largely determined by the rate of microbial degradation. Some highly chlorinated furans are known to be persistent organic pollutants (POPs) due to their resistance to degradation and their tendency to bioaccumulate. ntis.gov

The environmental distribution of a furan derivative is governed by its physical and chemical properties, such as:

Water Solubility: Compounds with higher water solubility will tend to be more mobile in aquatic systems and may leach from soils into groundwater.

Vapor Pressure: Volatile compounds will partition into the atmosphere and can be transported over long distances.

Octanol-Water Partition Coefficient (Kow): This parameter indicates the tendency of a chemical to partition between an organic phase (like lipids in organisms) and water. A high Kow value suggests a potential for bioaccumulation in the food chain.

For this compound, its environmental persistence and distribution would be influenced by the properties of both the furan and the dimethoxyphenyl moieties. The presence of the larger dimethoxyphenyl group would likely decrease its volatility compared to furan. Its solubility in water would be relatively low, suggesting a tendency to adsorb to soil organic matter and sediments. The potential for bioaccumulation would depend on its Kow value, which is expected to be moderate to high due to the presence of two aromatic rings.

The following table provides a qualitative assessment of the likely persistence and distribution of this compound based on general principles.

| Environmental Compartment | Expected Persistence | Key Distribution Factors |

| Atmosphere | Low | Subject to rapid photochemical degradation by OH radicals. acs.org |

| Water | Moderate | Limited by microbial degradation; may adsorb to suspended solids. |

| Soil | Moderate to High | Adsorption to organic matter is likely; degradation dependent on microbial activity. mdpi.com |

| Biota | Moderate potential for bioaccumulation | Dependent on its octanol-water partition coefficient (Kow). |

It is important to note that without specific experimental data for this compound, these assessments are based on the known behavior of similar chemical structures. The actual environmental fate of this compound could be influenced by a variety of site-specific factors.

Future Research Directions and Interdisciplinary Prospects

Unexplored Synthetic Avenues for Novel Analogs and Derivatives

The core structure of 2-(3,4-dimethoxyphenyl)furan serves as a valuable scaffold for synthetic modification to generate novel analogs with potentially enhanced biological activities. Future synthetic research should pivot towards innovative and efficient methodologies that allow for broad structural diversification.

Diversification of the Aryl Moiety: While the 3,4-dimethoxy substitution is a known pharmacophore, systematic exploration of other substitution patterns on the phenyl ring is warranted. Introducing alternative electron-donating or electron-withdrawing groups could modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. Structure-activity relationship (SAR) studies on related benzofuran (B130515) scaffolds have shown that the position and nature of substituents significantly impact potency. For instance, moving a methoxy (B1213986) group from the C-6 position to C-4, C-5, or C-7 in certain benzoyl-benzofuran series led to a reduction in potency, highlighting the sensitivity of the biological activity to substitution patterns.

Functionalization of the Furan (B31954) Ring: The furan ring itself presents opportunities for substitution at the C3, C4, and C5 positions. Novel approaches could include palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups, or electrophilic substitution reactions to add functional groups like nitro or halogen moieties, which can serve as handles for further derivatization.

Advanced Catalytic Systems: Exploration of novel catalytic systems beyond traditional methods could lead to more efficient and selective syntheses. This includes the use of visible-light-mediated photocatalysis for cycloaddition reactions or the development of multi-component reactions (MCRs) that can construct complex furan derivatives in a single step from simple precursors. Such strategies offer advantages in terms of atom economy and reduced waste. researchgate.net

Hybrid Molecule Synthesis: A promising strategy involves merging the this compound scaffold with other known pharmacophores to create hybrid molecules. rsc.org This "pharmacophore fusion" approach could yield dual-action inhibitors, for example, by linking the furan derivative to a histone deacetylase (HDAC) inhibitor moiety to potentially achieve synergistic anticancer effects. nih.gov

| Proposed Synthetic Strategy | Target Modification | Potential Advantage |

| Suzuki/Heck Coupling | Introduce diverse aryl/vinyl groups at furan C5-position | Broaden SAR, explore new binding interactions |

| C-H Activation/Functionalization | Directly add functional groups to phenyl/furan rings | High atom economy, access to novel derivatives |

| Multi-Component Reactions | One-pot synthesis of complex analogs | Increased efficiency, reduced synthetic steps |

| Photocatalysis | Mild and green reaction conditions for cyclizations | Sustainable synthesis, novel reaction pathways |

Advanced Mechanistic Investigations of Biological Activities (In Vitro)

Preliminary studies on analogous structures suggest that furan derivatives possessing a dimethoxyphenyl group exhibit significant cytotoxic and anti-inflammatory activities. nih.gov However, the precise molecular mechanisms remain largely uncharacterized. Advanced in vitro studies are crucial to elucidate the pathways through which this compound and its future analogs exert their biological effects.

Target Deconvolution and Validation: Many compounds with dimethoxyphenyl moieties are known to interact with tubulin at the colchicine (B1669291) binding site, leading to microtubule disruption, cell cycle arrest at the G2/M phase, and subsequent apoptosis. nih.govacs.orgacs.org Future research should confirm this interaction for this compound through direct in vitro tubulin polymerization assays and competitive binding studies with colchicine.

Apoptosis Pathway Analysis: The induction of apoptosis is a key mechanism for many anticancer agents. Mechanistic studies should investigate the specific apoptotic pathways triggered by these compounds. This can be achieved by measuring the levels of key regulatory proteins, such as p53, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic), using techniques like Western blotting and ELISA. researchgate.net Annexin V/PI staining assays can further confirm the induction of apoptosis. nih.gov

Signaling Pathway Modulation: Beyond tubulin inhibition, the compound may affect other critical cellular signaling pathways. For instance, some quinoxaline–arylfuran derivatives have been shown to inhibit STAT3 phosphorylation. nih.gov A comprehensive investigation using kinase profiling assays and analysis of key signaling nodes (e.g., NF-κB, PI3K/Akt) would provide a broader understanding of the compound's mechanism of action.

Reactive Oxygen Species (ROS) Induction: Some anticancer compounds exert their effects by increasing intracellular ROS levels, leading to oxidative stress and cell death. nih.gov Measuring ROS generation in cancer cells following treatment with this compound would clarify if this is a contributing mechanism.

| Mechanistic Assay | Biological Question | Key Techniques |

| Tubulin Polymerization Assay | Does the compound inhibit microtubule formation? | Spectrophotometry, Fluorescence Microscopy |

| Cell Cycle Analysis | Does the compound cause arrest at a specific cell cycle phase? | Flow Cytometry |

| Western Blot / ELISA | Which apoptotic and signaling proteins are affected? | Immunoassays |

| Kinase Inhibition Profiling | Does the compound inhibit specific protein kinases? | Kinase Activity Assays |

| ROS Detection Assay | Does the compound induce oxidative stress? | Fluorescence-based Probes (e.g., DCFDA) |

Development of Predictive Computational Models and In Silico Screening

Computational chemistry and machine learning offer powerful tools to accelerate the discovery and optimization of novel derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the structural features of a series of analogs and their biological activity. nih.gov By calculating various molecular descriptors (e.g., electronic, topological, steric), researchers can identify the key structural properties that govern activity. researchgate.netdergipark.org.tr These models can then predict the potency of virtual compounds before they are synthesized, saving time and resources.

Molecular Docking and Dynamics: In silico molecular docking studies can predict the binding orientation and affinity of this compound derivatives within the binding sites of potential protein targets, such as the colchicine-binding site of tubulin. researchgate.net This provides insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding. acs.org Subsequent molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time. mdpi.com

Virtual Screening and Machine Learning: A validated docking protocol can be used for large-scale virtual screening of chemical databases to identify new furan-containing compounds with the potential for high biological activity. nih.gov Furthermore, machine learning algorithms, such as random forest or artificial neural networks, can be trained on existing data to create predictive models with higher accuracy than traditional QSAR methods for classifying compounds as active or inactive. acs.orgacs.org

ADMET Prediction: In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are essential in early-stage drug discovery. Applying these models to virtual derivatives of this compound can help prioritize compounds with favorable pharmacokinetic profiles and low predicted toxicity, increasing the likelihood of success in later developmental stages.

Integration with Sustainable Chemistry Principles and Biomass Valorization

The synthesis of this compound and its derivatives can be aligned with the principles of green chemistry, particularly through the utilization of renewable feedstocks.

Biomass-Derived Furanics: The furan ring is a key platform chemical that can be derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. mdpi.comnih.gov Furfural (B47365), produced from hemicellulose, is a direct precursor to the furan nucleus. researchgate.net Integrating these bio-based platform molecules into the synthetic route for this compound would significantly enhance the sustainability of the process. rsc.org

Renewable Aromatic Feedstocks: The chemical industry is actively seeking sustainable alternatives to petroleum-based aromatics. researchgate.net Research into the catalytic conversion of biomass, through processes like pyrolysis and lignin depolymerization, is opening pathways to produce aromatic compounds, including potential precursors to the dimethoxyphenyl moiety. rsc.orgrsc.org Utilizing catalysts like zeolites can facilitate the conversion of biomass-derived alcohols into valuable aromatics. acs.orgresearchgate.net